![molecular formula C23H23N3O2 B2663325 5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359451-18-5](/img/structure/B2663325.png)
5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as strategic compounds for various applications due to several key characteristics . They are often used in the synthesis of small molecules for biological investigations .
Synthesis Analysis
While specific synthesis methods for “5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” are not available, similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized for use as CDK2 inhibitors .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
One study reports the synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. The study highlights the synthesis process, structural determination, and preliminary biological evaluation indicating that these compounds can inhibit the growth of A549 cells in dosage- and time-dependent manners. The structure-activity relationships within these derivatives suggest that modifications to the pyrazole moiety significantly affect their inhibitory effects, with certain compounds exhibiting potent activity and suggesting a potential mechanism of action through modulating autophagy (Zhang et al., 2008).
Chemical Properties and Applications
Another research area involves the synthesis, photophysical, and physicochemical investigation of novel pyrazoline derivatives, highlighting their utility as fluorescent chemosensors for metal ion detection. This study underscores the utility of pyrazoline derivatives in developing fluorescent chemosensors for selectively detecting Fe3+ ions in solutions, demonstrating the compound's potential in analytical chemistry applications (Khan, 2020).
Antimicrobial and Anti-inflammatory Applications
Additionally, novel pyrazole derivatives bearing an aryl sulfonate moiety have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This research provides insight into the design and synthesis of pyrazole derivatives and their evaluation for biological activities, indicating their potential as therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Herbicidal Activity
Research on pyrazole benzophenone derivatives as potential herbicidal agents showcases another application area. This study elaborates on the design, synthesis, and evaluation of these derivatives for herbicidal activity, presenting a new avenue for agricultural chemical development (Fu et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-2-3-15-28-22-12-8-7-11-19(22)20-16-21-23(27)25(13-14-26(21)24-20)17-18-9-5-4-6-10-18/h4-14,16H,2-3,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNNTYAKISEMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

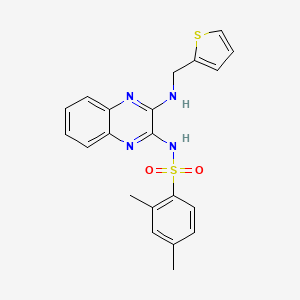
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2663245.png)
![3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2663247.png)
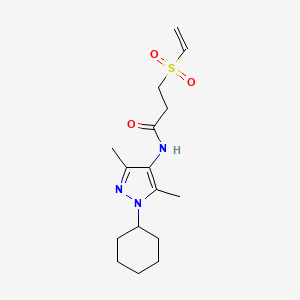

![(E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2663252.png)
![Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2663254.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2663255.png)

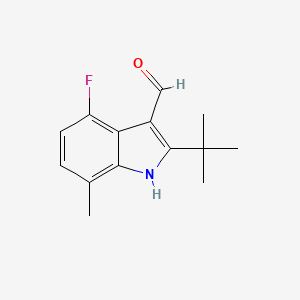
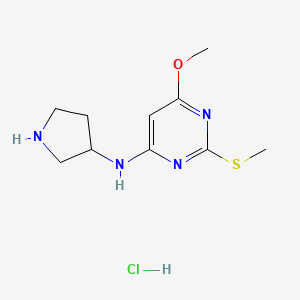
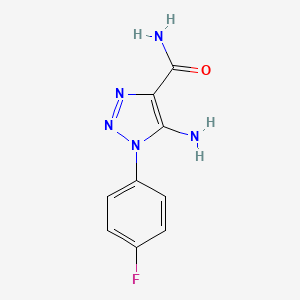
![Methyl 2-[[[5-bromo-2-[4-(phenylmethoxycarbonylamino)butanoylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2663261.png)
![2,2,2-Trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride](/img/structure/B2663265.png)